molecular formula C5H7BrN2OS B1287686 1-(2-Aminothiazol-4-yl)ethanone hydrobromide CAS No. 101189-98-4

1-(2-Aminothiazol-4-yl)ethanone hydrobromide

Cat. No.: B1287686
CAS No.: 101189-98-4
M. Wt: 223.09 g/mol
InChI Key: GKENCMOAWLEMQU-UHFFFAOYSA-N
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Description

1-(2-Aminothiazol-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C5H7BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Scientific Research Applications

1-(2-Aminothiazol-4-yl)ethanone hydrobromide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminothiazol-4-yl)ethanone hydrobromide can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with acetyl bromide in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminothiazol-4-yl)ethanone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(2-Aminothiazol-4-yl)ethanone hydrochloride
  • 2-Aminothiazole
  • 4-Methylthiazole

Comparison: 1-(2-Aminothiazol-4-yl)ethanone hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to similar compounds. For instance, the hydrobromide salt may enhance its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-9-5(6)7-4;/h2H,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENCMOAWLEMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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